Lipophilicity (LogP) Comparison: Enhanced LogP of 4.1 vs. 3.5 for 2-Chloro Analog
2,6-Dichloro-4-methylquinoline exhibits a computed LogP (XLogP3) of 4.1 [1]. This is significantly higher than the LogP of 3.5 for the mono-chloro analog 2-chloro-4-methylquinoline . The additional chlorine atom at the 6-position increases the overall lipophilicity, which can impact membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | 4.1 (XLogP3) |
| Comparator Or Baseline | 2-Chloro-4-methylquinoline: 3.5 (XLogP3) |
| Quantified Difference | Δ LogP = +0.6 |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity influences membrane permeability and is a key parameter for structure-activity relationship (SAR) studies and early drug discovery, making this compound a distinct tool for exploring hydrophobic interactions.
- [1] PubChem. (2024). Compound Summary for CID 782124: 2,6-Dichloro-4-methylquinoline. National Center for Biotechnology Information. View Source
